molecular formula C18H31NO3 B1624969 3-oxo-N-(2-oxocyclohexyl)dodecanamide CAS No. 596104-55-1

3-oxo-N-(2-oxocyclohexyl)dodecanamide

货号: B1624969
CAS 编号: 596104-55-1
分子量: 309.4 g/mol
InChI 键: JDVHCWYKJODEND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Quorum Sensing Modulation

Overview : Quorum sensing (QS) is a communication mechanism in bacteria that regulates gene expression based on population density. 3-Oxo-N-(2-oxocyclohexyl)dodecanamide has been identified as a potent QS inhibitor, particularly against Pseudomonas aeruginosa.

Mechanism of Action : The compound inhibits the lasI and rhlI QS systems, which are crucial for the regulation of virulence factors in Pseudomonas aeruginosa. It has been shown to suppress the production of pyocyanin, elastase, and biofilm formation, thereby potentially reducing pathogenicity .

Case Study : A study demonstrated that 3-Oxo-N completely abolished lactic acid accumulation in oral biofilms without significantly affecting biofilm growth. The minimal inhibitory concentration (MIC) for various Streptococcus species ranged from 8 to 32 µM, indicating its effectiveness in modulating microbial communities in the oral cavity .

Impact on Oral Microbiome

Overview : The compound's influence on oral biofilms is particularly noteworthy. It alters the composition of microbial communities, favoring non-cariogenic species over cariogenic ones.

Experimental Findings :

  • In vitro studies showed that exposure to 3-Oxo-N resulted in a significant reduction of Streptococcus spp., while increasing Veillonella spp. .
  • The compound was effective at concentrations between 10-100 µM, demonstrating a dose-dependent effect on lactic acid production and microbial diversity within biofilms .

Medicinal Chemistry Applications

Potential Therapeutic Uses : The unique structural properties of this compound position it as a candidate for further exploration in medicinal chemistry.

  • Antimicrobial Properties : Its ability to disrupt QS mechanisms suggests potential applications in developing new antimicrobial agents that can combat resistant bacterial strains.
  • Biofilm Disruption : By inhibiting biofilm formation, it may serve as an adjunct therapy in treating chronic infections associated with biofilms.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Findings Reference
Quorum Sensing InhibitionInhibits lasI and rhlI systems; reduces pyocyanin and elastase production
Oral Microbiome ModificationReduces cariogenic Streptococcus spp.; increases Veillonella spp.
Antimicrobial PotentialEffective against various bacterial strains; MIC values between 8-32 µM

生物活性

3-oxo-N-(2-oxocyclohexyl)dodecanamide, a compound with significant biological activity, has been the subject of various studies focusing on its effects on microbial biofilms and quorum sensing mechanisms. This article summarizes its biological activity based on diverse research findings, including dose-response relationships, mechanisms of action, and implications for oral microbiome health.

Chemical Structure and Properties

The molecular formula of this compound is C18H31NO3C_{18}H_{31}NO_3 with a molecular weight of 313.45 g/mol. The compound is classified as an acylated amide and features a cyclohexyl moiety which contributes to its biological interactions.

Research indicates that 3-oxo-N functions primarily as a quorum sensing inhibitor in various bacterial species, particularly within biofilms. Its mechanism appears to involve:

  • Inhibition of Lactic Acid Production : A study demonstrated that 3-oxo-N significantly reduced lactic acid accumulation in biofilms formed by Streptococcus spp., which are known for their acid production associated with dental caries. The minimal inhibitory concentration (MIC) for these bacteria ranged from 8 to 32 µM, indicating effective antimicrobial properties at low concentrations .
  • Impact on Biofilm Formation : While the overall biofilm formation was not drastically affected at lower concentrations, a slight inhibition was noted at higher doses (100 µM), suggesting a dose-dependent relationship . The presence of 3-oxo-N resulted in biofilms with markedly lower lactic acid levels (10.1 mM compared to 16.3 mM without the compound) after 48 hours .

Study on Oral Biofilms

In a comprehensive study examining the effects of 3-oxo-N on oral biofilms, researchers found that:

  • Biofilm Diversity : The Shannon Diversity Index indicated that biofilms exposed to 3-oxo-N had greater microbial diversity compared to control samples after 48 hours, suggesting that the compound modulates the microbiome favorably .
  • Dose Response : A dose-response curve illustrated that increasing concentrations of 3-oxo-N led to decreased lactic acid accumulation without significantly affecting overall biofilm viability at lower doses .

Comparative Analysis with Other Compounds

3-oxo-N was compared with other quorum sensing inhibitors, revealing its unique efficacy in disrupting specific bacterial communication pathways. For instance:

CompoundMIC (µM)Effect on Lactic Acid ProductionBiofilm Formation Impact
This compound8 - 32Significant reductionSlight inhibition at high doses
Other QS InhibitorsVariesVariableOften significant inhibition

Implications for Health

The ability of 3-oxo-N to inhibit lactic acid production and alter biofilm composition has potential implications for oral health. By reducing the presence of lactic acid-producing bacteria like Streptococcus spp., it may help prevent dental caries and maintain a healthier oral microbiome.

常见问题

Basic Research Questions

Q. What are the standard analytical methods to assess the purity and structural integrity of 3-oxo-N-(2-oxocyclohexyl)dodecanamide in synthetic batches?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, with ≥95.0% purity as a benchmark . Spectroscopic techniques (e.g., NMR, IR) validate structural integrity by confirming functional groups like the ketone (3-oxo) and amide moieties. Mass spectrometry (MS) corroborates molecular weight (309.44 g/mol) and fragmentation patterns. For reproducibility, ensure standardized solvent systems (e.g., acetonitrile/water gradients) and column types (C18 reverse-phase) .

Q. How is this compound synthesized, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis involves acylating 2-aminocyclohexanone with 3-oxododecanoic acid derivatives. Key steps:

  • Activation : Use carbodiimides (e.g., DCC) or mixed anhydrides to activate the carboxylic acid.
  • Coupling : React with 2-aminocyclohexanone under inert conditions (N₂ atmosphere) to prevent oxidation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
    Critical parameters include temperature control (0–5°C during activation), stoichiometric ratios (1:1.2 acid/amine), and anhydrous solvents (e.g., THF) to minimize side reactions .

Q. What is the proposed mechanism of action for this compound in bacterial quorum sensing (QS) inhibition?

  • Methodological Answer : The compound acts as a synthetic autoinducer analog, competitively binding to LasR and RhlR receptors in Pseudomonas aeruginosa. This disrupts QS-regulated virulence factors (e.g., pyocyanin, elastase) and biofilm formation. Experimental validation requires:

  • Reporter assays : Measure inhibition of lasI and rhlI promoters using β-galactosidase or GFP-based systems.
  • Dose-response curves : EC₅₀ values for biofilm inhibition (typically 10–50 µM range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in inhibitory data between lasI and rhlI pathways when using this compound?

  • Methodological Answer : Discrepancies may arise from receptor specificity or off-target effects. Strategies:

  • Pathway-specific mutants : Test the compound in lasR⁻ or rhlR⁻ knockout strains to isolate target effects.
  • Transcriptomics : RNA-seq or qRT-PCR to quantify downstream gene expression (e.g., lasB, rhlA).
  • Structural modeling : Dock the compound into LasR/RhlR binding pockets (PDB IDs: 2UV0, 3QP1) to predict affinity differences .

Q. What experimental design considerations are critical for optimizing biofilm inhibition assays with this compound?

  • Methodological Answer :

  • Biofilm growth conditions : Use flow-cell systems or microtiter plates with standardized media (e.g., LB + 1% glucose).
  • Staining protocols : Crystal violet for biomass quantification; confocal microscopy with LIVE/DEAD stains for viability.
  • Controls : Include untreated biofilms and positive controls (e.g., furanone C-30).
  • Statistical power : Triplicate technical replicates and ≥3 biological replicates to account for biofilm heterogeneity .

Q. How can computational methods enhance the synthesis and functionalization of this compound derivatives?

  • Methodological Answer :

  • Reaction path search : Use density functional theory (DFT) to model reaction intermediates (e.g., B3LYP/6-31G* level).
  • QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with bioactivity using partial least squares (PLS) regression.
  • High-throughput screening : Virtual libraries of analogs screened for binding affinity to QS receptors via molecular docking (AutoDock Vina) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer :

  • Process intensification : Optimize solvent recycling (e.g., THF recovery via distillation).
  • Catalyst selection : Heterogeneous catalysts (e.g., polymer-supported DCC) reduce purification steps.
  • Flow chemistry : Continuous flow reactors improve yield and reduce reaction time (residence time ~30 min) .

属性

IUPAC Name

3-oxo-N-(2-oxocyclohexyl)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-11-15(20)14-18(22)19-16-12-9-10-13-17(16)21/h16H,2-14H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVHCWYKJODEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)NC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440514
Record name 3-oxo-N-(2-oxocyclohexyl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596104-55-1
Record name 3-oxo-N-(2-oxocyclohexyl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-N-(2-oxocyclohexyl)dodecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-oxo-N-(2-oxocyclohexyl)dodecanamide
3-oxo-N-(2-oxocyclohexyl)dodecanamide
3-oxo-N-(2-oxocyclohexyl)dodecanamide
3-oxo-N-(2-oxocyclohexyl)dodecanamide
3-oxo-N-(2-oxocyclohexyl)dodecanamide
3-oxo-N-(2-oxocyclohexyl)dodecanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。